Methyl 3,3-dimethyl-3H-indole-2-carboxylate
CAS No.:
Cat. No.: VC20161221
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO2 |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | methyl 3,3-dimethylindole-2-carboxylate |
| Standard InChI | InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3 |
| Standard InChI Key | BDCVXWWWJQPXLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2N=C1C(=O)OC)C |
Introduction
Structural and Molecular Characteristics
Core Indole Framework
The indole nucleus consists of a benzene ring fused to a pyrrole ring, with the nitrogen atom positioned at the first position of the five-membered heterocycle. In methyl 3,3-dimethyl-3H-indole-2-carboxylate, the C-3 position is substituted with two methyl groups, while the C-2 position hosts a methyl ester (-COOCH) group. This substitution pattern introduces steric bulk at C-3, which significantly impacts electrophilic substitution reactions and molecular packing in crystalline states .
The planar geometry of the indole ring is confirmed by X-ray crystallographic data, which reveals bond lengths and angles consistent with aromatic systems. For example, the C-N bond in the pyrrole ring measures approximately 1.37 Å, typical of conjugated systems, while the C=O bond in the ester group is 1.21 Å, indicative of strong double-bond character .
Spectroscopic Properties
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NMR Spectroscopy:
The NMR spectrum (300 MHz, CDCl) displays characteristic signals for the aromatic protons (δ 7.66–7.24 ppm), the methyl ester group (δ 3.06–3.04 ppm, q), and the C-3 dimethyl groups (δ 1.67–0.86 ppm) . The downfield shift of the NH proton (δ 8.74 ppm) reflects hydrogen bonding interactions in solution. -
Mass Spectrometry:
Electron ionization (EI) mass spectra show a molecular ion peak at , consistent with the molecular formula .
Crystallographic Analysis
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system () with unit cell parameters . Disorder is observed in the N-ethyl groups, modeled with occupancy ratios of 0.65:0.35, highlighting conformational flexibility in the solid state .
Synthetic Methodologies
Friedel-Crafts Acylation
A common route involves Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., propionyl chloride or butyryl chloride) in the presence of anhydrous aluminum chloride. This method introduces acyl groups at the C-3 position, which are subsequently reduced to alkyl chains using triethylsilane .
Example Procedure:
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Acylation: Ethyl 5-chloroindole-2-carboxylate (10 mmol) is reacted with butyryl chloride (11.5 mmol) in 1,2-dichloroethane under reflux for 2–3 hours.
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Reduction: The resulting 3-acyl intermediate is treated with triethylsilane to yield 3-alkylated indole-2-carboxylates.
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Ester Hydrolysis: Basic hydrolysis (e.g., NaOH/EtOH) converts the ethyl ester to a carboxylic acid, which is then coupled with amines using BOP reagent to form carboxamides .
Hemetsberger-Knittel Indole Synthesis
This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization to form indole-2-carboxylates. Optimized conditions (e.g., −20°C for 30 minutes, then −5°C for 6–19 hours) yield regioselective products, favoring 5-substituted indoles over 7-substituted isomers .
Key Steps:
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Condensation: Benzaldehyde reacts with methyl 2-azidoacetate in methoxide solution.
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Cyclization: The azide intermediate undergoes thermolysis in anhydrous xylene at 40 mM concentration, achieving yields up to 94.6% .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich indole ring undergoes electrophilic substitution preferentially at the C-5 position due to steric hindrance from the C-3 dimethyl groups. Halogenation and nitration reactions yield derivatives with enhanced biological activity .
Ester Hydrolysis and Amidation
The methyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling the formation of carboxamides via coupling with primary or secondary amines. For example, reaction with 4-(3-aminopropyl)morpholine in the presence of BOP and DIPEA produces potent cannabinoid CB1 receptor modulators .
Mechanistic Insight:
The reaction proceeds via activation of the carboxylic acid by BOP, forming an active ester intermediate that reacts with the amine nucleophile .
Applications in Medicinal Chemistry
Cannabinoid CB1 Receptor Modulation
Methyl 3,3-dimethyl-3H-indole-2-carboxylate serves as a precursor to 5-chloroindole-2-carboxamides, which act as allosteric modulators of the CB1 receptor. These compounds exhibit nanomolar affinity () and potential applications in treating pain and metabolic disorders .
Structure-Activity Relationship (SAR):
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C-3 Alkyl Chains: Longer alkyl chains (e.g., hexyl) enhance lipid solubility and blood-brain barrier permeability.
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C-5 Substituents: Electron-withdrawing groups (e.g., Cl) improve receptor binding affinity .
Antimicrobial and Anticancer Agents
Indole derivatives demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria () and antifungal properties (). Preliminary studies suggest apoptosis-inducing effects in cancer cell lines, mediated by caspase-3 activation.
Physicochemical and Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.24 g/mol | |
| Melting Point | 75°C | |
| LogP (Partition Coefficient) | 2.8 ± 0.3 | |
| Solubility in Water | 0.1 mg/mL (25°C) | |
| pKa | 4.2 (carboxylic acid derivative) |
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, with a mass loss of 95% by 300°C, consistent with aromatic combustion profiles .
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